molecular formula C10H12O5 B125023 3,4,5-Trimethoxybenzoic acid CAS No. 118-41-2

3,4,5-Trimethoxybenzoic acid

Cat. No.: B125023
CAS No.: 118-41-2
M. Wt: 212.20 g/mol
InChI Key: SJSOFNCYXJUNBT-UHFFFAOYSA-N
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Description

Gallic acid trimethyl ether, also known as 3,4,5-trimethoxybenzoic acid, is an organic compound with the chemical formula C10H12O5. It is an O-methylated derivative of gallic acid and is found naturally in certain plants, such as olives. This compound is known for its potent antioxidant properties and has been studied for various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Gallic acid trimethyl ether can be synthesized through several methods. One common synthetic route involves the reaction of gallic acid with dimethyl sulfate in the presence of a base, such as potassium carbonate. The reaction typically occurs at room temperature and results in the formation of 3,4,5-trimethoxybenzoic acid . Another method involves the use of dimethyl carbonate as a methylating agent in the presence of a catalyst .

Industrial production of gallic acid trimethyl ether often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Gallic acid trimethyl ether undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidation products.

    Reduction: It can be reduced to form the corresponding alcohols or other reduced derivatives.

    Substitution: Gallic acid trimethyl ether can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Gallic acid trimethyl ether is similar to other O-methylated trihydroxybenzoic acids, such as:

Compared to these similar compounds, gallic acid trimethyl ether is unique in its specific applications and its potent antioxidant activity, making it a valuable compound for various scientific and industrial purposes.

Properties

IUPAC Name

3,4,5-trimethoxybenzoic acid
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InChI

InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)
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InChI Key

SJSOFNCYXJUNBT-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)O
Source PubChem
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Molecular Formula

C10H12O5
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DSSTOX Substance ID

DTXSID3059472
Record name Benzoic acid, 3,4,5-trimethoxy-
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Molecular Weight

212.20 g/mol
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Physical Description

Beige or white fine crystalline powder; [Acros Organics MSDS], Solid
Record name 3,4,5-Trimethoxybenzoic acid
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CAS No.

118-41-2
Record name 3,4,5-Trimethoxybenzoic acid
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Record name 3,4,5-TRIMETHOXYBENZOIC ACID
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Melting Point

171 - 172 °C
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Synthesis routes and methods

Procedure details

A mixture of 1,2,3-Trimethoxybenzene (1.48 g) and 2-hydroxy-3,4,5-trimethoxybenzoic acid (2.00 g) is stirred in 40 ml of ≈9% solution of P2O5 in methanesulfonic acid at room temperature in a stoppered flask for 4 hours. The 2-hydroxy-3,4,5-trimethoxybenzoic acid was obtained by the method of Mayer and Fikentscher (Mayer and Fikentscher (1956) Chem. Ber. 89:511) from 3,4,5-trimethoxybenzoic acid by bromination and then copper-catalyzed replacement of bromine (by OH) of 2-bromo-3,4,5-trimethoxybenzoic acid. The resultant orange mixture is poured onto crushed ice (500 ml) producing an unfilterable gummy precipitate. This crude product is then subjected to base-catalyzed ring closure by heating in a beaker in 100 ml of 40% ethanol and 10 ml of 10N NaOH just below boiling point. As the mixture reaches 80° C., a white flocculent product appears. The temperature is maintained just below the boiling point and the volume is kept constant by addition of water. After 5 hours, the supernatant is bright yellow and a mass of the precipitate has formed. Heating is continued for 4 more hours. Cooling, filtering (by suction) and washing with water afforded 1.37 g of analytically pure 2,3,4,5,6-pentainethoxyxanthone (yield approximately 45% relative to benzoic acid). This base-catalyzed ring closure is illustrated below:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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